molecular formula C18H19ClN2O4S B2486984 1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921907-60-0

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No.: B2486984
CAS No.: 921907-60-0
M. Wt: 394.87
InChI Key: BRMQZSKXWDEQBQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzo[b][1,4]oxazepine core, which is known for its diverse pharmacological properties. The incorporation of the methanesulfonamide group and the chlorophenyl substituent suggests significant interactions with biological targets.

  • Molecular Formula : C22_{22}H27_{27}ClN2_2O4_4S
  • Molecular Weight : 451.0 g/mol
  • CAS Number : 921993-51-3

The biological activity of this compound can be attributed to its structural features that may interact with various biological targets such as enzymes or receptors involved in disease processes. The presence of the methanesulfonamide group allows for nucleophilic substitution reactions, while the oxazepine ring may participate in electrophilic aromatic substitution or nucleophilic addition reactions. These interactions are crucial for understanding its pharmacological potential.

Biological Activity Overview

Preliminary studies indicate that compounds related to this structure may exhibit significant biological activities including:

  • Antimicrobial Properties : Potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Possible modulation of inflammatory pathways.
  • Anticancer Activity : Initial findings suggest inhibition of cancer cell proliferation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds derived from oxazepine structures. Results indicated that these compounds exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Compound NameActivityTarget OrganismsReference
1-(3-chlorophenyl)-N-(5-isobutyl...)ModerateE. coli, Staphylococcus aureus
1-(3-chlorophenyl)-N-(5-ethyl...)HighPseudomonas aeruginosa

Anti-inflammatory Properties

In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.

Anticancer Studies

Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at low concentrations.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Caspase activation
HeLa (Cervical Cancer)20Apoptosis induction

Properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-9-14(6-7-15(16)20-17(18)22)21-26(23,24)10-12-4-3-5-13(19)8-12/h3-9,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQZSKXWDEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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